N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide” is not provided in the available sources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. The specific physical and chemical properties for “this compound” are not provided in the available sources .Scientific Research Applications
Synthesis and Derivative Formation
N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide is involved in the synthesis of various quinoline and isoquinoline derivatives through intramolecular substitution reactions. These derivatives are obtained by treating base-treated N-[o-(2,2-difluorovinyl)benzyl]- and N-[o-(3,3-difluoroallyl)phenyl]-substituted p-toluenesulfonamides, leading to high yields of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives, respectively (Ichikawa et al., 2006).
Antibacterial Activity
Derivatives of quinoline sulfonamides, synthesized through various chemical reactions, exhibit significant antibacterial activities. For instance, green synthesis methods have been employed to produce novel quinoxaline sulfonamides, demonstrating considerable antibacterial efficacy against strains such as Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Nuclease Activity and DNA Binding
Copper(II) complexes with quinoline sulfonamide derivatives have shown photoinduced and self-activated nuclease activity. These complexes exhibit DNA binding capabilities through partial intercalation, leading to the oxidative cleavage of DNA. The nuclease efficiency of these complexes varies depending on the presence of external cofactors like ascorbate/H2O2, photoirradiation, or the absence of external agents, suggesting a role in reactive oxygen species (ROS)-mediated DNA cleavage (Pascual-Álvarez et al., 2016).
Antimalarial Agents
Quinolinyl arylsulfonamides have been explored as potential antimalarial agents, focusing on their ability to inhibit hemozoin formation, a crucial process in the malaria parasite's lifecycle. Synthesized N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides displayed promising in vitro activity against P. falciparum strains, with docking experiments suggesting interactions with heme and heme detoxification protein (HDP) as the mechanism behind their antimalarial activity (Verma et al., 2016).
Corrosion Inhibition
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibition properties and form protective films on the steel surface, suggesting their utility in industrial applications where steel corrosion is a concern (Olasunkanmi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
For instance, the interaction with CGRP receptors could potentially inhibit the action of CGRP, a molecule involved in pain transmission .
Biochemical Pathways
Based on its potential interaction with cgrp receptors, it may influence pain signaling pathways .
Result of Action
Based on the potential interaction with cgrp receptors, it could potentially modulate pain signaling, leading to analgesic effects .
Safety and Hazards
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2S/c17-13-7-6-11(9-12(13)16(18,19)20)22-25(23,24)14-5-1-3-10-4-2-8-21-15(10)14/h1-9,22H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTVRQWFVFTKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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